CID 131856797
Description
CID 131856797 is a chemical compound identified in studies involving Citrus Essential Oil (CIEO) and its vacuum distillation fractions. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to characterize its chemical structure and quantify its presence in CIEO fractions . Its chromatographic retention behavior and mass spectral fragmentation patterns provide insights into its volatility and molecular stability, which are critical for applications in pharmaceuticals or industrial chemistry.
Properties
Molecular Formula |
C10H19KNO10S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI Key |
PRJZDNJDWCURTO-YEIBXKIESA-N |
Isomeric SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K] |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinigrin monohydrate can be synthesized from the amino acid methionine through a multi-step biosynthetic pathway . The process involves several enzymatic reactions that convert methionine into sinigrin. The synthetic route typically includes the formation of intermediate compounds such as S-alkylthiohydroximate and desulfoglucosinolate, which are subsequently converted into sinigrin.
Industrial Production Methods
Industrial production of sinigrin monohydrate often involves the extraction of the compound from plant materials. The extraction process includes grinding the plant material, followed by extraction with a methanol-water mixture at high temperatures to deactivate myrosinase . The extract is then purified using ion-exchange chromatography, and the desulfoglucosinolates are eluted with water and freeze-dried .
Chemical Reactions Analysis
Types of Reactions
Sinigrin monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: The enzyme myrosinase hydrolyzes sinigrin to produce allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various oxidation products.
Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.
Common Reagents and Conditions
Myrosinase: Used for the hydrolysis of sinigrin to allyl isothiocyanate.
Oxidizing agents: Used for oxidation reactions.
Substitution reagents: Used for substitution reactions to form derivatives.
Major Products Formed
Allyl isothiocyanate: Formed from the hydrolysis of sinigrin by myrosinase.
Oxidation products: Formed from the oxidation of sinigrin.
Glucosinolate derivatives: Formed from substitution reactions.
Scientific Research Applications
Sinigrin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for the isolation and identification of glucosinolates.
Biology: Studied for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Industry: Used in the food industry for its pungent flavor and as a biofumigant in agriculture.
Mechanism of Action
The mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects through various molecular targets and pathways, including:
Induction of apoptosis: Up-regulation of p53 and down-regulation of Bcl-2 family members and caspases.
Regulation of cAMP-mediated pathways: Enhances the asthma-relieving effects of beta-adrenergic receptor agonists by increasing cAMP levels and stimulating protein kinase A activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Betulin-Derived Compounds
CID 131856797 shares structural similarities with triterpenoid derivatives, such as betulin (CID 72326) and betulinic acid (CID 64971). These compounds feature a pentacyclic triterpene backbone, which is often modified with functional groups like hydroxyl or carboxylic acid moieties. Key differences include:
- Betulin (CID 72326): Molecular formula C₃₀H₅₀O₂, with hydroxyl groups at C-3 and C-26. Known for antiviral and anti-inflammatory properties.
- Betulinic Acid (CID 64971) : Oxidized form of betulin (C₃₀H₄₈O₃), with a carboxylic acid group at C-27. Exhibits enhanced cytotoxicity against cancer cells compared to betulin .

Table 1: Structural Comparison of this compound and Betulin Derivatives
| Compound | CID | Molecular Formula | Functional Groups | Key Biological Activity |
|---|---|---|---|---|
| This compound | 131856797 | Not specified | Likely ester/ether | Under investigation |
| Betulin | 72326 | C₃₀H₅₀O₂ | Hydroxyl (C-3, C-28) | Antiviral, anti-inflammatory |
| Betulinic Acid | 64971 | C₃₀H₄₈O₃ | Carboxylic acid (C-28) | Anticancer |
Oscillatoxin Derivatives
This compound may also align with oscillatoxin derivatives (), which are marine toxins with polyketide backbones. For example:
- Oscillatoxin D (CID 101283546) : Features a cyclic ether structure with conjugated double bonds.
- 30-Methyl-Oscillatoxin D (CID 185389) : Methylated variant with increased hydrophobicity and stability.
Functional Comparison with Substrates and Inhibitors
Bile Acid Substrates
This compound differs functionally from bile acid substrates like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) , which are critical for lipid digestion. These compounds feature sulfated steroid backbones, whereas this compound’s structure (as inferred from GC-MS) lacks sulfur-containing groups .
Inhibitors of Transport Proteins
Compared to inhibitors like BSP (CID 5345) and ginkgolic acid 17:1 (CID 5469634), which block transmembrane transporters, this compound’s role remains speculative.
Table 2: Functional Comparison with Inhibitors
| Compound | CID | Primary Function | Mechanism of Action |
|---|---|---|---|
| This compound | 131856797 | Bioactive compound in CIEO | Unknown; potential membrane interaction |
| BSP | 5345 | Liver function diagnostic agent | Binds to albumin, inhibits transporters |
| Ginkgolic Acid | 5469634 | Antibacterial, anti-inflammatory | Disrupts enzyme activity via alkylation |
Q & A
Q. How can I ensure the reproducibility of kinetic studies on this compound?
- Methodological Answer :
Standardize protocols : Pre-register methods on platforms like Protocols.io .
Metadata documentation : Include environmental conditions (e.g., humidity, light exposure).
Open data : Share raw kinetic traces and fitting parameters in repositories like Zenodo.
Peer review : Invite third-party validation through collaborative networks .
Key Methodological Tables
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | Solvent, frequency (e.g., 600 MHz) |
| HPLC | Purity assessment | Column type, mobile phase gradient |
| MS | Molecular weight | Ionization mode (e.g., ESI+) |
Table 2 : Frameworks for Research Question Development
| Framework | Components | Example for this compound |
|---|---|---|
| PICO | Population, Intervention, Comparison, Outcome | "Does this compound (Intervention) inhibit Enzyme X (Population) more effectively than Compound Y (Comparison) under physiological pH (Outcome)?" |
| FINER | Feasible, Interesting, Novel, Ethical, Relevant | "Is the catalytic mechanism of this compound novel compared to existing metalloenzyme activators?" |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

